molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Cat. No. B1267113
CAS RN: 40590-77-0
M. Wt: 150.22 g/mol
InChI Key: QPPGEPODNBLBTG-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a chemical compound with the CAS Number: 40590-77-0 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone .


Synthesis Analysis

The synthesis of compounds similar to 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has been explored in various studies . For instance, the rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially generates a bicyclo[2.2.2]oct-5-en-2-yl radical .


Molecular Structure Analysis

The InChI code for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is 1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has a density of 1.0±0.1 g/cm3 . Its boiling point is 224.8±29.0 °C at 760 mmHg . The compound is in liquid form .

Scientific Research Applications

Creation of Photo-Cured Polyimide Films

This compound is used in the preparation of photo-cured cycloaliphatic polyamic ester, which is then converted into polyimide films. These films are known for their thermal stability and are used in electronics and aerospace industries .

Solid-Phase Synthesis Linker

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: can act as a linker in solid-phase synthesis, particularly in the synthesis of oligonucleotides. This application is crucial in the field of genetic engineering and drug development .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, P332+P313, P403+P235, and P501 .

properties

IUPAC Name

1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGEPODNBLBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299871
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

CAS RN

40590-77-0
Record name 40590-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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